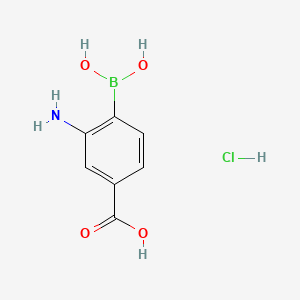

3-Amino-4-boronobenzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-boronobenzoic acid hydrochloride is an organic compound with the molecular formula C7H9BClNO4 and a molecular weight of 217.42 g/mol . This compound is a derivative of benzoic acid, featuring both an amino group and a boronic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-boronobenzoic acid hydrochloride typically involves the following steps:

Nitration and Reduction: The starting material, 4-bromobenzoic acid, undergoes nitration to form 4-bromo-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-4-bromobenzoic acid.

Borylation: The amino-bromo intermediate is subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 3-amino-4-boronobenzoic acid.

Hydrochloride Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity .

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-boronobenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer agents.

Wirkmechanismus

The mechanism of action of 3-Amino-4-boronobenzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.

Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-4-chlorobenzoic acid hydrochloride

- 3-Amino-4-fluorobenzoic acid hydrochloride

- 3-Amino-4-bromobenzoic acid hydrochloride

Comparison:

- Uniqueness: The presence of both an amino group and a boronic acid group in 3-Amino-4-boronobenzoic acid hydrochloride makes it particularly versatile in organic synthesis and pharmaceutical applications. The boronic acid group allows for unique interactions in biochemical assays and drug development, distinguishing it from its halogenated counterparts .

Biologische Aktivität

3-Amino-4-boronobenzoic acid hydrochloride is a boronic acid derivative with significant potential in various biological applications. Its unique structure, which includes an amino group and a boronic acid moiety, allows it to interact with biological molecules, making it a candidate for drug development and biochemical assays. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C9H10BNO2·HCl

- Molecular Weight : Approximately 217.42 g/mol

- Physical State : Solid at room temperature

The compound's structure facilitates interactions with enzymes and receptors, particularly through reversible covalent bonding with diols and sugars, which is characteristic of boronic acids.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : It can form reversible covalent complexes with proteins, modulating their function. This property is crucial for applications in drug discovery and biochemical sensing.

- Glucose Sensing : The compound has shown potential in glucose sensing technologies by binding to saccharides such as glucose, galactose, and fructose. This interaction can be monitored optically, enhancing its utility in biosensor applications .

1. Drug Development

The compound's ability to interact with various biological targets makes it a promising candidate for developing therapeutic agents. Its application in glucose-responsive drug delivery systems has been highlighted in recent studies, indicating its role in managing diabetes through controlled insulin release based on blood glucose levels .

3. Cancer Therapy

The compound's boronic acid moiety has been explored in the context of boron neutron capture therapy (BNCT), where it serves as a boron carrier to enhance tumor targeting. Studies have shown that amino acid-based boron carriers can significantly improve the treatment efficacy of challenging tumors .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-4-chlorobenzoic acid hydrochloride | Chlorine substituent on benzene ring | Increased reactivity due to electronegative chlorine atom |

| 3-Amino-4-fluorobenzoic acid hydrochloride | Fluorine substituent on benzene ring | Enhanced stability and potential for specific interactions |

| 3-Amino-4-bromobenzoic acid hydrochloride | Bromine substituent on benzene ring | Greater steric hindrance affecting reactivity |

The presence of both an amino group and a boronic acid group distinguishes 3-amino-4-boronobenzoic acid from halogenated analogs, allowing for unique biochemical interactions not achievable with simpler compounds.

Case Study 1: Glucose Sensing Application

In a study focusing on biosensors for diabetes management, 3-amino-4-boronobenzoic acid was incorporated into sensor designs that exhibited high sensitivity to glucose levels. The reversible binding mechanism allowed for real-time monitoring of blood sugar fluctuations, demonstrating its practical application in medical diagnostics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various boronic acids against resistant bacterial strains. While direct results for 3-amino-4-boronobenzoic acid were not available, its structural relatives showed promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential efficacy for further exploration .

Eigenschaften

IUPAC Name |

3-amino-4-boronobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4.ClH/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;/h1-3,12-13H,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRENJNMVSRNRES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656977 |

Source

|

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-60-4 |

Source

|

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.